molecular formula C13H20OSi B8412746 4-(tert-Butyldimethylsilyl)benzaldehyde

4-(tert-Butyldimethylsilyl)benzaldehyde

Cat. No.: B8412746
M. Wt: 220.38 g/mol
InChI Key: HMTWSWNZCWWACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyldimethylsilyl)benzaldehyde is an organic compound with the molecular formula C13H20O2Si. It is a derivative of benzaldehyde where the hydrogen atom on the hydroxyl group is replaced by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(tert-Butyldimethylsilyl)benzaldehyde can be synthesized through the reaction of benzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 4-tert-butyldimethylsilyl-benzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsilyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(tert-Butyldimethylsilyl)benzaldehyde is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 4-tert-butyldimethylsilyl-benzaldehyde exerts its effects involves the reactivity of the tert-butyldimethylsilyl group. This group can stabilize intermediates in chemical reactions, making it a valuable protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyldimethylsilyl-phenol
  • 4-Tert-butyldimethylsilyl-aniline
  • 4-Tert-butyldimethylsilyl-toluene

Uniqueness

4-(tert-Butyldimethylsilyl)benzaldehyde is unique due to its combination of the benzaldehyde core and the tert-butyldimethylsilyl group. This combination provides both reactivity and stability, making it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]benzaldehyde

InChI

InChI=1S/C13H20OSi/c1-13(2,3)15(4,5)12-8-6-11(10-14)7-9-12/h6-10H,1-5H3

InChI Key

HMTWSWNZCWWACU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-benzaldehyde (10 g, 0.082 mol) is dissolved in 100 ml of dichloromethane. There are added to that solution, at ambient temperature, chlorotrimethylsilane (11.72 g, 0.078 mol) as well as dimethylaminopyridine (1 g, 0.008 mol) and triethylamine (23 ml, 0.164 mol). The whole is left at ambient temperature for 48 hours with magnetic stirring, and then the solvent is evaporated off under reduced pressure. The resulting solid is stirred in pure pentane (3×200 ml), and the silylated product is extracted in that manner.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.72 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
reactant
Reaction Step Four

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